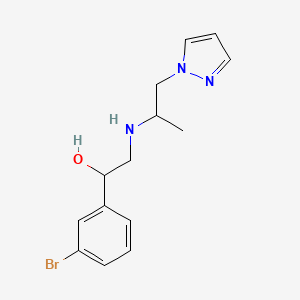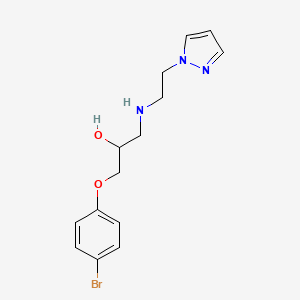![molecular formula C14H16F3N3O B7571849 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol, also known as TPEN, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a chelator, which means that it has the ability to bind to metal ions and remove them from solutions. TPEN has been used in various fields of research, including biochemistry, neuroscience, and pharmacology. In
Mécanisme D'action
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol binds to metal ions such as zinc, copper, and iron, and removes them from solutions. This can lead to changes in the biochemical and physiological properties of cells and tissues. 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been shown to inhibit the activity of zinc-dependent enzymes such as carbonic anhydrase and metalloproteinases. It has also been shown to induce apoptosis in cancer cells by depleting intracellular zinc levels.
Biochemical and Physiological Effects:
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of zinc-dependent enzymes such as carbonic anhydrase and metalloproteinases. 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has also been shown to induce apoptosis in cancer cells by depleting intracellular zinc levels. In addition, 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been shown to affect the activity of ion channels and receptors in neurons, leading to changes in synaptic transmission and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has several advantages for lab experiments. It is a highly specific chelator that can selectively remove metal ions from solutions. It is also relatively easy to synthesize and has a long shelf-life. However, 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has some limitations as well. It can be toxic to cells at high concentrations, and its effects on biological systems can be complex and difficult to interpret. In addition, 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol can interfere with the activity of other metal-dependent enzymes and proteins, leading to off-target effects.
Orientations Futures
There are several future directions for research on 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol. One area of interest is the role of metal ions in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been shown to be effective in removing excess zinc from the brain, which may have therapeutic potential for these diseases. Another area of interest is the development of new cancer therapies based on 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol. 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been shown to induce apoptosis in cancer cells by depleting intracellular zinc levels, and further research may lead to the development of new anti-cancer drugs. Finally, there is interest in developing new chelators based on 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol that can selectively remove other metal ions from solutions.
Méthodes De Synthèse
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol can be synthesized using various methods. One of the most common methods involves the reaction of 2-aminoethylpyrazole with 4-(trifluoromethyl)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol. Other methods include the reaction of 2-pyrazoline with 4-(trifluoromethyl)benzaldehyde in the presence of a base, or the reaction of 2-pyrazoline with 4-(trifluoromethyl)acetophenone in the presence of a reducing agent.
Applications De Recherche Scientifique
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been widely used in scientific research due to its ability to chelate metal ions. It has been used to study the role of metal ions in various biological processes, including enzyme activity, protein folding, and cell signaling. 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has also been used to investigate the role of metal ions in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been used as a tool to study the role of metal ions in cancer cells and to develop new cancer therapies.
Propriétés
IUPAC Name |
2-(2-pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O/c15-14(16,17)12-4-2-11(3-5-12)13(21)10-18-7-9-20-8-1-6-19-20/h1-6,8,13,18,21H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAGLGYUMJPSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCNCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(5,7-difluoro-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetamide](/img/structure/B7571776.png)
![4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7571782.png)






![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571816.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)

![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
